molecular formula C19H16ClNS B14285929 Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- CAS No. 136490-12-5

Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)-

Cat. No.: B14285929
CAS No.: 136490-12-5
M. Wt: 325.9 g/mol
InChI Key: SDSNYEVUIFVQAV-UHFFFAOYSA-N
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Description

Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)-: is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a 4-chlorophenyl group at the 2-position, a 4-methylphenyl group at the 6-position, and a methylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions:

    Thioether Formation: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol as a reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the pyridine nitrogen, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- exerts its effects depends on its interaction with molecular targets. The presence of the pyridine ring and the substituted aromatic groups allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-(4-chlorophenyl)-4-(methylthio)-: Lacks the 6-(4-methylphenyl) group.

    Pyridine, 2-(4-methylphenyl)-4-(methylthio)-: Lacks the 4-chlorophenyl group.

    Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-: Lacks the methylthio group.

Uniqueness

The unique combination of the 4-chlorophenyl, 4-methylphenyl, and methylthio groups in Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

136490-12-5

Molecular Formula

C19H16ClNS

Molecular Weight

325.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(4-methylphenyl)-4-methylsulfanylpyridine

InChI

InChI=1S/C19H16ClNS/c1-13-3-5-14(6-4-13)18-11-17(22-2)12-19(21-18)15-7-9-16(20)10-8-15/h3-12H,1-2H3

InChI Key

SDSNYEVUIFVQAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=C2)SC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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